
Anthracene water
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene water is a term used to describe the interaction between anthracene, a polycyclic aromatic hydrocarbon, and water. Anthracene itself is a solid compound consisting of three fused benzene rings, with the chemical formula C14H10. It is a component of coal tar and is known for its blue fluorescence under ultraviolet light . The interaction of anthracene with water is of significant interest due to its implications in various chemical and biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anthracene can be synthesized through several methods:
Haworth Synthesis: This method involves the cyclodehydration of o-methyl- or o-methylene-substituted diarylketones.
Elbs Reaction: This involves the pyrolysis of ortho-methyl-substituted benzophenones to produce condensed polyaromatics.
From Benzyl Chloride: Anthracene can be synthesized from benzyl chloride and methylene dibromide.
Industrial Production Methods: Industrially, anthracene is primarily obtained from coal tar, which contains about 1.5% anthracene. The extraction process involves the distillation of coal tar followed by crystallization and purification .
Types of Reactions:
Oxidation: Anthracene can be oxidized to anthraquinone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of anthracene can yield various hydrogenated derivatives.
Substitution: Anthracene undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products:
Anthraquinone: Formed from the oxidation of anthracene.
Dianthracene: Formed through the photodimerization of anthracene under UV light.
Wissenschaftliche Forschungsanwendungen
Anthracene water interactions have several scientific research applications:
Wirkmechanismus
The mechanism of action of anthracene water interactions involves non-covalent interactions between the polyaromatic hydrocarbon and water molecules. These interactions are crucial in various chemical, environmental, and biological processes. Theoretical studies have shown that water tends to cluster around anthracene, affecting its photoionization efficiency and structural properties . The molecular targets and pathways involved include optimal OH interactions and the confinement of water molecules in nanostructures .
Vergleich Mit ähnlichen Verbindungen
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Phenanthrene: Consists of three fused benzene rings, similar to anthracene but with a different arrangement.
Fluoranthene: A polycyclic aromatic hydrocarbon with a more complex ring structure.
Comparison:
Eigenschaften
CAS-Nummer |
188974-01-8 |
|---|---|
Molekularformel |
C14H12O |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
anthracene;hydrate |
InChI |
InChI=1S/C14H10.H2O/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-10H;1H2 |
InChI-Schlüssel |
LILBTUIVFDYIDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


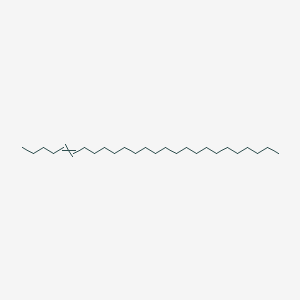
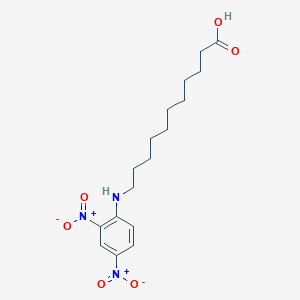
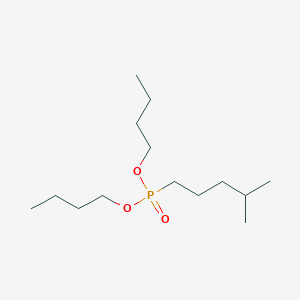
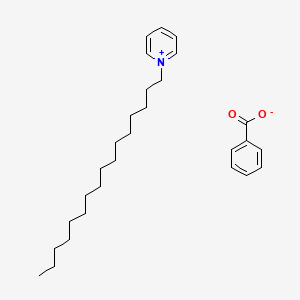
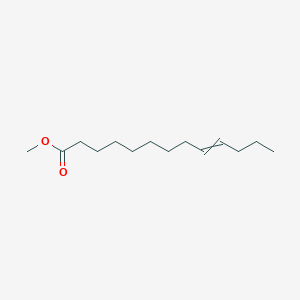
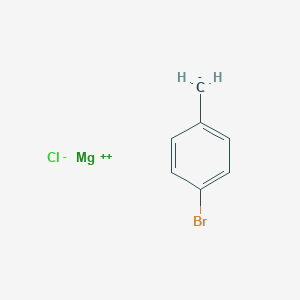
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

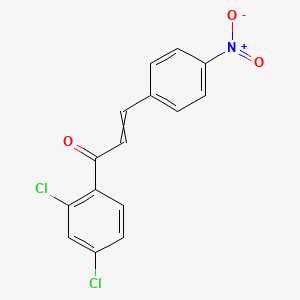

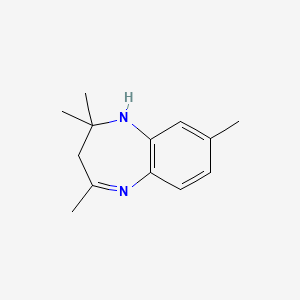

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
